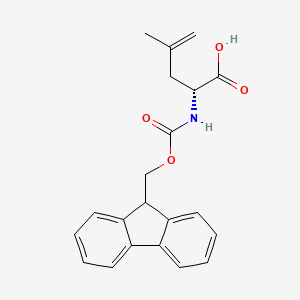

Fmoc-4,5-dehydro-D-Leucine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,1,11-12H2,2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPPKUMKKSBZRL-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373221 | |

| Record name | Fmoc-4,5-dehydro-D-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917099-00-4 | |

| Record name | (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917099-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-4,5-dehydro-D-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-4,5-dehydro-D-Leucine: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-4,5-dehydro-D-Leucine is a non-canonical amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of the 4,5-dehydro moiety into the leucine side chain introduces a conformational constraint, which can significantly influence the secondary structure and, consequently, the biological activity and proteolytic stability of synthetic peptides. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its utility in drug discovery and development. Detailed protocols for its incorporation into peptide chains and characterization are also presented.

Introduction: The Role of Conformational Constraints in Peptide Design

The biological activity of a peptide is intrinsically linked to its three-dimensional structure. The introduction of conformational constraints is a powerful strategy in medicinal chemistry to pre-organize a peptide into its bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target.[1] Unsaturated amino acids, such as 4,5-dehydro-D-leucine, are effective tools for inducing these structural limitations.[2][3] The double bond in the side chain restricts rotational freedom, influencing the peptide backbone and promoting the formation of specific secondary structures like β-turns or helical motifs.[3] This can lead to peptides with enhanced proteolytic stability, a crucial attribute for the development of peptide-based therapeutics.[2][4]

The use of the D-enantiomer of 4,5-dehydro-leucine further expands the repertoire of peptide design, as the incorporation of D-amino acids is a well-established strategy to increase resistance to enzymatic degradation.[5] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in modern solid-phase peptide synthesis due to its base-lability, which allows for mild deprotection conditions compatible with a wide range of sensitive amino acid side chains.[6]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₁NO₄ | [6][7] |

| Molecular Weight | 351.4 g/mol | [6][7] |

| CAS Number | 917099-00-4 | [6][7] |

| Appearance | White to off-white powder | N/A |

| Storage | Store at -20°C for long-term stability. | [1][6] |

Solubility

The solubility of Fmoc-protected amino acids is a critical factor in SPPS, as incomplete dissolution can lead to failed couplings and truncated peptide sequences. While specific quantitative solubility data for this compound is not extensively published, general guidelines for Fmoc-amino acids can be followed. It is expected to be soluble in common polar aprotic solvents used in peptide synthesis.

| Solvent | Expected Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Soluble | The most common solvent for SPPS.[8] |

| N-Methyl-2-pyrrolidone (NMP) | Soluble | Often used as a substitute for DMF, can enhance solubility in some cases.[8] |

| Dichloromethane (DCM) | Sparingly Soluble | Generally less effective for dissolving Fmoc-amino acids compared to DMF and NMP.[8] |

| Dimethyl sulfoxide (DMSO) | Soluble | A good solvent for many Fmoc-amino acids, but its high boiling point can make it difficult to remove. |

Expert Insight: For challenging couplings, preparing a stock solution of this compound in a minimal amount of DMF before dilution with the coupling cocktail can ensure complete dissolution.

Stability

Synthesis and Characterization

While a detailed, step-by-step synthesis of this compound is beyond the scope of this guide, the general approach often involves the synthesis of the unprotected dehydroamino acid followed by Fmoc protection of the amine terminus.

Analytical Characterization

For researchers, verifying the identity and purity of this compound is a critical first step. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. Key expected signals would include the characteristic resonances of the Fmoc group, the vinyl protons of the dehydro-leucine side chain, and the α-proton. For comparison, a general protocol for NMR characterization of Fmoc-amino acids is available.[10] A study on ¹⁷O NMR of Fmoc-L-leucine provides some spectral context, though it is not the D-dehydro variant.[9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids. A typical mobile phase system would consist of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS. However, due to the unique structure of this amino acid, certain considerations are necessary to ensure efficient coupling and minimize side reactions.

Recommended SPPS Protocol

This protocol provides a general guideline for the manual coupling of this compound. Optimization may be required depending on the specific peptide sequence and resin.

Workflow for this compound Incorporation in SPPS

Caption: General workflow for a single coupling cycle in SPPS.

Step-by-Step Protocol:

-

Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene adducts.

-

Coupling:

-

In a separate vessel, pre-activate a solution of this compound (2-4 equivalents relative to resin loading), a coupling reagent such as HBTU (0.95 equivalents relative to the amino acid), and an additive like HOBt (1 equivalent relative to the amino acid) in DMF.

-

Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

-

Proceed to the next deprotection and coupling cycle.

Expert Insight: Due to potential steric hindrance from the dehydro-leucine side chain, using a more potent coupling reagent like HATU or extending the coupling time may be beneficial for difficult sequences.

Potential Side Reactions

The presence of the double bond in the side chain of 4,5-dehydro-leucine could potentially lead to side reactions, although these are less common for γ,δ-unsaturated amino acids compared to α,β-unsaturated ones. Researchers should be aware of the possibility of Michael addition reactions if strong nucleophiles are present under certain conditions.

Impact on Peptide Structure and Bioactivity

The primary motivation for incorporating this compound into a peptide sequence is to modulate its conformation and biological properties.

Conformational Effects

The restricted rotation around the Cγ-Cδ bond in the dehydro-leucine side chain can significantly influence the local peptide backbone conformation. This can lead to the stabilization of specific secondary structures, such as β-turns or helices, which may be crucial for receptor binding.[3] The D-configuration of the amino acid can also induce unique turns and folds that are not accessible with L-amino acids.

Logical Relationship of Dehydro-Leucine Incorporation

Caption: The causal chain from amino acid modification to enhanced bioactivity.

Biological Activity and Proteolytic Stability

By inducing a more rigid and proteolytically resistant structure, the incorporation of 4,5-dehydro-D-leucine can lead to peptides with:

-

Enhanced Receptor Binding Affinity: A pre-organized conformation can reduce the entropic penalty of binding to a receptor.

-

Increased Selectivity: A more defined structure can lead to more specific interactions with the target receptor over off-target sites.

-

Improved Proteolytic Stability: The unnatural amino acid and the constrained conformation can make the peptide less susceptible to degradation by proteases, leading to a longer in vivo half-life.[2][4]

While specific examples detailing the use of this compound are sparse in publicly available literature, the principles derived from studies on other dehydro-amino acids and D-amino acids strongly support its potential in these areas.[2][5]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[1][6]

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[11]

Conclusion

This compound is a specialized amino acid derivative with significant potential for the design and synthesis of novel peptide therapeutics. Its ability to induce conformational constraints and enhance proteolytic stability makes it a valuable tool for medicinal chemists and peptide scientists. While the specific experimental data for this compound is not as abundant as for more common amino acids, the principles outlined in this guide, combined with standard practices in peptide synthesis, provide a solid foundation for its successful application in research and drug development.

References

-

Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. National Institutes of Health. [Link]

-

Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. National Institutes of Health. [Link]

-

Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. ChemRxiv. [Link]

-

Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

-

Ribosomal Synthesis of Dehydroalanine Containing Peptides. National Institutes of Health. [Link]

-

Solvents for Solid Phase Peptide Synthesis. Aapptec. [Link]

-

Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. Semantic Scholar. [Link]

-

Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. National Institutes of Health. [Link]

-

An effective organic solvent system for the dissolution of amino acids. National Institutes of Health. [Link]

-

This compound. MySkinRecipes. [Link]

-

Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time. National Institutes of Health. [Link]

-

New Synthetic Tools for Peptide Medicinal Chemistry. UCI Department of Chemistry. [Link]

-

Safety Data Sheet for Leucine USP. Biospectra. [Link]

-

Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. [Link]

-

Peptides containing gamma,delta-dihydroxy-L-leucine. National Institutes of Health. [Link]

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]

-

Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. National Institutes of Health. [Link]

-

17O MAS NMR Correlation Spectroscopy at High Magnetic Fields. National Institutes of Health. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound [myskinrecipes.com]

- 7. scbt.com [scbt.com]

- 8. peptide.com [peptide.com]

- 9. 17O MAS NMR Correlation Spectroscopy at High Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

Fmoc-4,5-dehydro-D-Leucine: A Technical Guide for Advanced Peptide Synthesis

Introduction: Beyond the Canonical – Engineering Peptide Function with Unnatural Amino Acids

In the landscape of modern drug discovery and chemical biology, the twenty canonical amino acids represent but a starting point. The strategic incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a powerful methodology for imbuing these molecules with novel chemical and biological properties.[1] This approach allows for the fine-tuning of peptide structure, stability, and function, opening new avenues for the development of next-generation therapeutics.[2] Among the diverse arsenal of available UAAs, Fmoc-4,5-dehydro-D-Leucine (CAS 917099-00-4) has emerged as a critical building block for introducing conformational constraints and enhancing biological activity.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental protocols, and critical considerations for the effective utilization of this compound in peptide synthesis. Drawing upon field-proven insights, this guide explains not only the "how" but also the "why" behind experimental choices, ensuring a robust and self-validating approach to the synthesis of modified peptides.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. The table below summarizes its key characteristics.

| Property | Value | Reference |

| CAS Number | 917099-00-4 | [5] |

| Molecular Formula | C₂₁H₂₁NO₄ | [5] |

| Molecular Weight | 351.4 g/mol | [5] |

| Appearance | White powder | [6] |

| Purity | ≥ 95-99% (HPLC) | [6][7] |

| Storage | 0-8°C | [6] |

Handling and Storage: this compound should be stored in a cool, dry place to prevent degradation.[6] As with all fine chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.

The Role of the 4,5-Dehydro Bond: Inducing Conformational Rigidity

The defining feature of this compound is the presence of a double bond within its side chain. This seemingly subtle modification has profound implications for the resulting peptide's secondary structure. The sp² hybridization of the carbons involved in the double bond introduces a planar constraint, which restricts the rotational freedom of the side chain.[2] This rigidity can significantly influence the peptide backbone's folding, promoting the adoption of specific secondary structures such as β-turns or helical conformations.[2][8]

The ability to enforce a particular conformation is a key strategy in drug design. By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding to a biological target is reduced, which can lead to a significant increase in binding affinity and biological potency.[8] Furthermore, the introduction of such constraints can enhance the peptide's resistance to proteolytic degradation, a crucial factor in improving its in vivo stability and bioavailability.[9][10]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The workhorse for incorporating this compound into a peptide sequence is the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[11][12] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

Experimental Workflow: A Step-by-Step Protocol

The following is a detailed protocol for a single coupling cycle of this compound. This cycle is repeated for each subsequent amino acid in the desired sequence.

Materials:

-

This compound

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

Protocol:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.[1]

-

-

Fmoc Deprotection:

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU, equivalent to the amino acid) in DMF.

-

Add DIPEA (2 equivalents relative to the amino acid) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time can be extended, or a second coupling can be performed.[13]

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

-

Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Add the freshly prepared TFA cleavage cocktail to the dried resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.[1]

-

Visualization of the SPPS Cycle

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Critical Considerations and Potential Challenges

The incorporation of dehydro-amino acids presents unique challenges that require careful consideration to ensure a successful synthesis.

Michael Addition: A Potential Side Reaction

The electron-poor nature of the α,β-double bond in dehydro-amino acids makes them susceptible to Michael addition by nucleophiles.[3] During the Fmoc deprotection step, the use of piperidine, a secondary amine, can potentially lead to the addition of piperidine across the double bond of the newly incorporated dehydro-leucine residue. While this is a known potential side reaction, the rate of Fmoc deprotection is generally much faster than the Michael addition, minimizing this side product under standard conditions. However, for particularly sensitive sequences or prolonged deprotection times, the use of alternative, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) in combination with a scavenger for the dibenzofulvene byproduct may be considered.

Visualization of the Michael Addition Side Reaction

Sources

- 1. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00041A [pubs.rsc.org]

- 4. This compound [myskinrecipes.com]

- 5. labsolu.ca [labsolu.ca]

- 6. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of dehydroamino acid-containing peptides by Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. The enzyme stability of dehydro-enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

Fmoc-4,5-dehydro-D-Leucine molecular weight and formula

An In-depth Technical Guide to Fmoc-4,5-dehydro-D-Leucine: Properties, Synthesis, and Applications

Abstract

This compound is a non-proteinogenic amino acid derivative that has garnered significant interest within the fields of medicinal chemistry and peptide science. Its defining feature, a carbon-carbon double bond within the side chain, imparts unique conformational constraints that are highly valuable in the design of structurally defined peptides and peptidomimetics. The strategic incorporation of this residue can enhance biological activity, improve stability against proteolytic degradation, and modulate pharmacokinetic profiles. This guide provides a comprehensive overview of the fundamental properties of this compound, details its application in solid-phase peptide synthesis (SPPS), and presents a validated experimental protocol for its incorporation into peptide chains. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of dehydroamino acids.

Introduction: The Significance of Dehydroamino Acids in Peptide Science

Dehydroamino acids (dhAAs) are a class of non-coded amino acids characterized by a carbon-carbon double bond, most commonly between the α and β carbons of the side chain.[1] This unsaturation has profound effects on the molecule's properties and the peptides in which they are incorporated.[2] The sp2 hybridization of the α-carbon removes its chirality and introduces a planar geometry, which significantly restricts the conformational freedom of the peptide backbone.[1] This rigidity can stabilize specific secondary structures, such as β-turns and 3(10)-helices, which are often critical for biological recognition and activity.[3][4]

Naturally occurring peptides containing dhAAs often exhibit potent biological activities, including antibiotic, antifungal, and antitumor properties.[1] In synthetic peptide design, the introduction of dhAAs like this compound is a strategic choice to enhance resistance to enzymatic degradation, as the modified residue can disrupt protease recognition sites.[3] The electrophilic nature of the α,β-unsaturated system also offers a reactive handle for further chemical modification and bioconjugation.[2][5]

Physicochemical Properties of this compound

The foundational data for any chemical reagent is its molecular identity and physical characteristics. This compound is supplied as a stable, white powder suitable for standard laboratory use in peptide synthesis.[6] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₁NO₄ | [6][7][8] |

| Molecular Weight | 351.4 g/mol | [6][7][8][9] |

| CAS Number | 917099-00-4 | [6][9] |

| Appearance | White Powder | [6][10] |

| Purity | ≥98% (HPLC) | [6][8] |

| Storage Conditions | 0–8 °C or -20°C | [6][10][11] |

| Synonym | (2R)-2-[[(9H-Fluoren-9-Ylmethoxy)Carbonyl]Amino]-4-Methyl-4-Pentenoic acid | [8] |

The Structural Impact of the 4,5-Dehydro Moiety

The introduction of a double bond in the leucine side chain is the key structural modification that dictates the utility of this amino acid derivative.[11] This modification has two primary consequences:

-

Conformational Rigidity : The C4-C5 double bond locks the side chain's distal end, preventing free rotation. This constraint influences the overall folding of the peptide backbone, making this compound a valuable tool for studying structure-activity relationships (SAR) and designing peptides with predefined conformations.[11] This induced rigidity can lead to enhanced receptor binding affinity and selectivity.[12]

-

Electronic Effects : The π-system of the double bond can engage in electronic interactions and influences the local chemical environment. The α,β-unsaturated carbonyl system makes the residue susceptible to nucleophilic attack (Michael addition), a property that can be exploited for covalent inhibitor design or bioconjugation.[2][5]

The use of the D-enantiomer is particularly significant. Peptides containing D-amino acids are inherently more resistant to proteolysis by naturally occurring L-specific proteases, thus enhancing the in-vivo stability and bioavailability of peptide-based therapeutics.[10]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.[6][11] The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group on the α-amine, which is removed under mild basic conditions (typically with piperidine) that do not affect the acid-labile linkers anchoring the peptide to the solid support.[11]

The general workflow for incorporating this compound into a growing peptide chain is illustrated below. The process is cyclical, with each cycle adding one amino acid residue.

Caption: Standard Fmoc-SPPS cycle for incorporating this compound.

Experimental Protocol: Manual Incorporation of this compound

This protocol describes a standard manual procedure for coupling this compound to a resin-bound peptide.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylethylamine (DIEA)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Dichloromethane (DCM)

-

Kaiser test kit

Methodology:

-

Resin Swelling: Place the desired amount of resin in a reaction vessel. Add DCM and allow the resin to swell for 20-30 minutes. Drain the DCM. Wash the resin 3 times with DMF.

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Self-Validation: Perform a Kaiser test on a small sample of beads. A positive test (blue beads) confirms the presence of a free primary amine, indicating successful Fmoc removal.

-

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HBTU in a minimal amount of DMF.

-

Add 6-8 equivalents of DIEA to the activation mixture. The solution will typically turn yellow.

-

Allow the activation to proceed for 2-5 minutes. Causality: This pre-activation step generates the highly reactive OBt-ester, ensuring an efficient coupling reaction and minimizing potential side reactions like racemization (though not a concern for the achiral α-carbon of this specific residue).

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring and Completion:

-

After the coupling period, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Kaiser test.

-

A negative test (colorless/yellow beads) indicates that all free amines have been acylated and the coupling is complete.

-

If the test is positive, the coupling step can be repeated with a freshly prepared activation mixture.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to prepare for the next cycle of deprotection or final cleavage.

Applications in Drug Discovery

The unique properties of this compound make it a valuable building block in pharmaceutical research.[10]

-

Peptidomimetics and Enzyme Inhibitors: The constrained geometry can mimic the transition state of an enzyme substrate, leading to potent and selective enzyme inhibitors.[11]

-

Enhanced Stability: Its incorporation is a proven strategy to increase the half-life of peptide drugs by conferring resistance to proteases.[3]

-

Bioactive Peptides: It is used to synthesize modified neuropeptides and other bioactive peptides where a specific conformation is essential for activity.[11] The resulting peptides can have improved biological activity and selectivity.[12]

Conclusion

This compound is more than a simple protected amino acid; it is a sophisticated molecular tool for peptide design. Its defining unsaturated side chain provides a powerful means to enforce conformational rigidity, enhance proteolytic stability, and modulate biological activity. With a well-defined molecular formula of C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol , it is readily integrated into established Fmoc-SPPS protocols. For researchers and drug developers, this compound offers a reliable method to introduce precise structural constraints, paving the way for the creation of novel peptide therapeutics with superior efficacy and pharmacokinetic properties.

References

-

This compound. MySkinRecipes. [Link]

-

Siodłak, D. (2015). α,β-Dehydroamino acids in naturally occurring peptides. PMC - PubMed Central. [Link]

-

Dehydroalanine. Wikipedia. [Link]

-

Del Valle, J. R. (2016). Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. PMC - NIH. [Link]

-

Dehydroamino acid residues in bioactive natural products. RSC Publishing. [Link]

-

Conformational properties of peptides containing dehydro amino acids. ResearchGate. [Link]

Sources

- 1. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dehydroalanine - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. calpaclab.com [calpaclab.com]

- 8. labsolu.ca [labsolu.ca]

- 9. scbt.com [scbt.com]

- 10. chemimpex.com [chemimpex.com]

- 11. This compound [myskinrecipes.com]

- 12. chemimpex.com [chemimpex.com]

Synthesis of Fmoc-4,5-dehydro-D-Leucine: An In-Depth Technical Guide for Advanced Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of the synthesis of the Fmoc-4,5-dehydro-D-Leucine building block, a valuable component in the design of conformationally constrained peptides for drug discovery and development. The guide elucidates the strategic considerations and practical methodologies for the stereoselective synthesis of this unnatural amino acid. Key topics covered include the rationale for incorporating dehydro-leucine into peptides, a detailed multi-step synthetic pathway, in-depth experimental protocols, and robust analytical characterization techniques. This document is intended for researchers, chemists, and professionals in the field of peptide chemistry and drug development, offering both theoretical insights and actionable laboratory procedures.

Introduction: The Significance of Conformational Constraint in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. Among these, α,β-unsaturated amino acids, such as dehydro-leucine, are of particular interest. The presence of a double bond in the side chain of 4,5-dehydro-leucine introduces a significant conformational rigidity.[1] This constraint can lock the peptide backbone into a specific bioactive conformation, leading to enhanced receptor affinity, increased enzymatic stability, and improved pharmacokinetic profiles.[2]

The D-configuration of the amino acid further contributes to proteolytic resistance, as endogenous proteases are typically specific for L-amino acids. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the standard for solid-phase peptide synthesis (SPPS), allowing for mild, base-labile deprotection conditions that are compatible with a wide range of peptide sequences and functionalities.[1] Consequently, this compound is a highly sought-after building block for the synthesis of novel peptide-based therapeutics with enhanced stability and biological activity.[3]

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound presents a multi-faceted challenge, requiring precise control over stereochemistry and the strategic introduction of the unsaturated bond. A logical retrosynthetic approach breaks down the target molecule into manageable synthetic steps.

Sources

- 1. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

Fmoc-4,5-dehydro-D-Leucine as an unnatural amino acid

An In-Depth Technical Guide to Fmoc-4,5-dehydro-D-Leucine: A Tool for Advanced Peptide Engineering

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern peptide therapeutics and chemical biology, the rational incorporation of unnatural amino acids (UAAs) is a cornerstone of innovation. These non-proteinogenic building blocks offer a palette for scientists to tune the pharmacological and structural properties of peptides beyond the constraints of the canonical 20 amino acids. Among these, this compound stands out as a particularly powerful tool. This guide provides an in-depth technical overview of its strategic application, from the chemical rationale underpinning its use to detailed protocols for its incorporation and analysis. We will explore how its unique trifecta of features—the D-enantiomeric configuration, the side-chain unsaturation, and the industry-standard Fmoc protecting group—converge to create peptides with enhanced proteolytic stability and defined structural conformations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this UAA to overcome common challenges in peptide science.

The Molecular Profile and Strategic Value of this compound

This compound is a synthetic amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] Its structure is a carefully engineered composite of three key functional elements, each conferring a distinct advantage upon the final peptide.

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: This is a base-labile protecting group for the α-amine. Its use is central to the most common SPPS strategy because its removal (deprotection) is achieved under mild basic conditions (typically with piperidine), which are orthogonal to the strong acid conditions used for final peptide cleavage from the resin and side-chain deprotection.[3] This orthogonality is crucial for synthesizing complex or modified peptides, such as those containing glycosylation or phosphorylation, which would not survive the harsh, repetitive acid treatments of older Boc-based chemistry.[3]

-

The 4,5-Dehydro Moiety: The introduction of a double bond into the leucine side chain fundamentally alters its stereoelectronic properties. This unsaturation renders the side chain planar and rigid, significantly restricting the conformational freedom of both the side chain and the adjacent peptide backbone.[4][5] This "conformational constraint" is a powerful design element. By reducing the entropic penalty of binding, peptides incorporating dehydro-residues can exhibit higher affinity and selectivity for their biological targets.[6] The double bond can also influence the formation of secondary structures like β-turns and helices.[5]

-

The D-Configuration: Peptides constructed from natural L-amino acids are often rapidly degraded by proteases in biological systems, severely limiting their therapeutic utility.[7][8] The incorporation of D-amino acids is a well-established strategy to overcome this limitation.[9][10] Proteolytic enzymes are chiral catalysts, exquisitely specific for L-amino acid substrates. The presence of a D-residue at or near a cleavage site effectively disrupts enzyme recognition and catalysis, dramatically increasing the peptide's in vivo half-life and bioavailability.[7][9]

The decision to use this compound is therefore a strategic one, driven by the need to solve specific, common problems in peptide development.

Caption: Strategic rationale for selecting this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 917099-00-4 | MySkinRecipes |

| Molecular Formula | C₂₁H₂₁NO₄ | [11] |

| Molecular Weight | 351.4 g/mol | [11] |

| Appearance | White to off-white powder | Generic |

| Purity | Typically ≥95-98% (HPLC) | [11] |

| Storage | -20°C, desiccated | MySkinRecipes |

Synthesis and Incorporation via Fmoc-SPPS

While the end-user will typically purchase the pre-synthesized Fmoc-protected UAA, understanding its origin is valuable. The dehydro-moiety is generally introduced via β-elimination from a corresponding β-hydroxy precursor amino acid.[6] However, the core of this guide focuses on its application.

The incorporation of this compound into a growing peptide chain follows the standard cycles of Fmoc-SPPS. The workflow is robust and amenable to both manual and automated synthesis.[12][13]

Caption: A single cycle of Fmoc-Solid Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Manual SPPS

This protocol details a single coupling cycle for incorporating this compound on a 0.1 mmol scale.

Materials:

-

Resin-bound peptide with a free N-terminal amine (pre-swollen in DMF).

-

This compound (3-5 equivalents).

-

Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents).[13]

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents).[13][14]

-

Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).

-

Washing Solvents: Dichloromethane (DCM), Methanol (MeOH).

-

Reaction Vessel: Fritted glass or plastic syringe.

Methodology:

-

Fmoc Deprotection (If starting with an Fmoc-protected peptide): a. Drain the DMF from the swollen resin. b. Add the 20% piperidine/DMF solution to the resin. c. Agitate gently (rocking or nitrogen bubbling) for 5-10 minutes.[13] d. Drain the solution. Repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection. e. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation & Coupling: a. In a separate vial, dissolve this compound (e.g., 0.3 mmol, 3 eq.) and HCTU (e.g., 0.3 mmol, 3 eq.) in ~2 mL of DMF. b. Add DIPEA (e.g., 0.6 mmol, 6 eq.) to the activation mixture. The solution may change color. Allow to pre-activate for 1-2 minutes. c. Causality: Pre-activation converts the amino acid's carboxylic acid into a highly reactive active ester, primed for nucleophilic attack by the resin's free amine.[14] HCTU and HATU are preferred over older carbodiimide reagents (like DIC) for difficult couplings and for their ability to suppress racemization, especially when using a base like DIPEA.[3][16] d. Add the activated amino acid solution to the drained resin. e. Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, this time can be extended or gentle heating (35-40°C) may be applied. f. Self-Validation: To confirm coupling completion, a small sample of resin beads can be taken and subjected to a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates successful coupling, as there are no remaining free primary amines.

-

Washing: a. Drain the coupling solution from the reaction vessel. b. Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and finally DMF (3 times) to ensure all soluble reagents and byproducts are removed.

-

Capping (Optional but Recommended): a. To ensure that any miniscule fraction of unreacted N-terminal amines does not participate in subsequent coupling steps (leading to deletion sequences), a capping step can be performed. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA) for 15-20 minutes.[17] This acetylates any remaining free amines, rendering them unreactive. c. Wash the resin again as in step 3.

The resin is now ready for the deprotection of the newly added this compound and the coupling of the next amino acid in the sequence.

Impact on Peptide Attributes and Analytical Characterization

Enhanced Enzymatic Stability

The primary driver for using D-amino acids and dehydro-residues is to enhance metabolic stability.[10][18] Peptidases in serum and tissues will fail to recognize and cleave the peptide bonds adjacent to the this compound residue. The peptide bond preceding the D-residue is particularly resistant.[18]

Illustrative Stability Data:

| Peptide Sequence | Modification | Half-life in Human Serum (t½) | Rationale / Expected Outcome |

| Ac-Gly-Leu -Ala-Phe-NH₂ | All L-amino acids | ~15 minutes (Hypothetical) | Susceptible to rapid cleavage by amino- and endopeptidases. |

| Ac-Gly-[Δ(D)-Leu] -Ala-Phe-NH₂ | Contains 4,5-dehydro-D-Leucine | > 12 hours (Hypothetical) | The D-configuration and rigid dehydro-structure sterically hinder protease access, preventing hydrolysis.[7][18] |

Analytical Characterization

Once the peptide is synthesized, cleaved from the resin, and purified (typically by reverse-phase HPLC), its identity and purity must be confirmed.

-

Mass Spectrometry (MS): This is the primary tool for confirming the correct molecular weight. Electrospray ionization (ESI) or MALDI-TOF are standard methods. The mass of a peptide containing 4,5-dehydro-D-Leucine will be 2 Da less than its saturated leucine counterpart due to the double bond. High-resolution MS can confirm the elemental composition. Tandem MS (MS/MS) is used for sequencing, although the dehydro-residue can sometimes influence fragmentation patterns.[19][20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information on the three-dimensional structure.[21] The vinyl protons of the 4,5-dehydro-D-leucine side chain will give characteristic signals in the ¹H NMR spectrum, typically in the downfield region (~4.5-5.5 ppm), providing a clear signature of its incorporation. 2D NMR experiments like COSY, TOCSY, and NOESY are used to assign all proton signals and determine through-space proximities, which are then used to calculate the peptide's solution structure.[22] The constrained nature of the residue often leads to well-defined NOE cross-peaks.

-

Circular Dichroism (CD) Spectroscopy: CD is a rapid method to assess the secondary structure of the peptide in solution.[23] The incorporation of a D-amino acid or a turn-inducing dehydro-residue can cause significant changes in the CD spectrum compared to an all-L parent peptide, for example, by disrupting a canonical α-helix or stabilizing a β-turn structure.

Conclusion and Future Outlook

This compound is more than just another building block; it is a sophisticated molecular tool that empowers peptide scientists to address fundamental challenges in drug design. By providing a means to simultaneously enforce conformational rigidity and confer resistance to enzymatic degradation, it enables the creation of peptide candidates with superior pharmacological profiles. The methodologies for its use are well-integrated into standard Fmoc-SPPS workflows, making it an accessible and high-impact modification. As the demand for potent and stable peptide therapeutics continues to grow, the strategic application of UAAs like this compound will undoubtedly play a pivotal role in the discovery and development of next-generation medicines.

References

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: Fmoc-4,5-dehydro-L-leucine | 87720-55-6 Source: J&K Scientific URL: [Link]

-

Title: Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids Source: Tetrahedron Letters (via NIH) URL: [Link]

-

Title: Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences Source: Nature Protocols (via PubMed) URL: [Link]

-

Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol Source: AcadeChem URL: [Link]

-

Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: UCI Department of Chemistry URL: [Link]

-

Title: Synthetic and conformational studies on dehydrovaline-containing model peptides Source: Indian Academy of Sciences URL: [Link]

-

Title: Synthesis of peptides containing α, β-didehydroamino acids. Scope and limitations Source: ResearchGate URL: [Link]

-

Title: Methods and protocols of modern solid phase peptide synthesis Source: Taylor & Francis Online URL: [Link]

-

Title: Fmoc Solid-Phase Peptide Synthesis Source: Springer Nature Experiments URL: [Link]

-

Title: Advances in Fmoc solid-phase peptide synthesis Source: Journal of Peptide Science (via NIH) URL: [Link]

-

Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

-

Title: Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide Source: PNAS (via NIH) URL: [Link]

-

Title: Dehydroamino acid residues in bioactive natural products Source: RSC Publishing URL: [Link]

-

Title: Dehydroamino acids: Chemical multi-tools for late-stage diversification Source: RSC Chemical Biology (via NIH) URL: [Link]

-

Title: Fmoc-4, 5-dehydro-l-leucine, min 95%, 1 gram Source: HDH Chemicals URL: [Link]

-

Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

-

Title: Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide Source: PubMed URL: [Link]

-

Title: The enzyme stability of dehydro-enkephalins Source: Peptides (via PubMed) URL: [Link]

-

Title: Screening and Validation: AI-Aided Discovery of Dipeptidyl Peptidase-4 Inhibitory Peptides from Hydrolyzed Rice Proteins Source: MDPI URL: [Link]

-

Title: Characterization of peptide folding nuclei by hydrogen/deuterium exchange-mass spectrometry Source: Protein Science (via NIH) URL: [Link]

-

Title: Advances in the stability challenges of bioactive peptides and improvement strategies Source: Food Production, Processing and Nutrition (via NIH) URL: [Link]

-

Title: Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer Source: Analytical Chemistry (via PubMed) URL: [Link]

-

Title: Characterization of peptide O⋯HN hydrogen bonds via 1H-detected 15N/17O solid-state NMR spectroscopy Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: De novo design of peptides that bind specific conformers of α-synuclein Source: RSC Publishing URL: [Link]

-

Title: Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom Source: Chemistry (via PubMed) URL: [Link]

-

Title: NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview Source: Current Topics in Medicinal Chemistry (via PubMed) URL: [Link]

-

Title: Conformational studies of a synthetic peptide corresponding to the repeat motif of C hordein Source: The Biochemical Journal (via PubMed) URL: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [myskinrecipes.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Dehydroamino acid residues in bioactive natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00041A [pubs.rsc.org]

- 7. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. calpaclab.com [calpaclab.com]

- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.uci.edu [chem.uci.edu]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. peptide.com [peptide.com]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. The enzyme stability of dehydro-enkephalins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of peptide folding nuclei by hydrogen/deuterium exchange-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Conformational studies of a synthetic peptide corresponding to the repeat motif of C hordein - PubMed [pubmed.ncbi.nlm.nih.gov]

Part 1: The Molecular Impact of Dehydro-leucine Incorporation

Dehydro-leucine in Peptide Structure: A Technical Guide to Conformational Control and Enhanced Stability

Abstract: The incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern peptidomimetic design, enabling precise control over conformation and enhancement of biological stability. Among these, α,β-dehydroamino acids (ΔAAs), and specifically dehydro-leucine (ΔLeu), have emerged as powerful tools for peptide engineers. The introduction of a Cα=Cβ double bond within the leucine side chain imparts significant structural constraints, effectively locking dihedral angles and pre-organizing the peptide backbone into well-defined secondary structures. This guide provides an in-depth technical overview of the role of ΔLeu in peptide structure, detailing its impact on conformation, methods for its synthetic incorporation, and the analytical workflows required for characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of ΔLeu to create next-generation peptide therapeutics with improved efficacy and metabolic profiles.

The fundamental value of dehydro-leucine lies in the geometric and electronic consequences of its carbon-carbon double bond. This structural feature distinguishes it from its saturated counterpart, L-leucine, and provides a powerful handle for manipulating peptide architecture.

Chemical Structure and Stereochemistry

Dehydro-leucine possesses a double bond between its α- and β-carbons (Cα=Cβ). This bond introduces a planar, sp2-hybridized center into the peptide backbone, which drastically limits the rotational freedom compared to the sp3-hybridized Cα-Cβ bond in standard amino acids.[1] This rigidity is the primary source of its conformational influence.

Furthermore, ΔLeu can exist as two geometric isomers: the Z-isomer and the E-isomer. In the Z-isomer, the main-chain carboxyl and the γ-carbon of the isobutyl group are on the same side of the double bond. Due to steric considerations during synthesis and greater thermodynamic stability, the Z-isomer is more commonly encountered and utilized in peptide chemistry.[2]

Imposing Conformational Rigidity

In a typical peptide chain, the conformation is largely defined by the rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. The flexibility of these bonds allows a peptide to sample a wide range of conformations in solution. The incorporation of a ΔLeu residue severely restricts the allowable values for these dihedral angles.

The planar nature of the Cα=Cβ-Cγ-N segment fixes the φ angle to a narrow range, typically around -150° to -120°, while the ψ angle is also constrained. This has a profound local effect, reducing the conformational entropy of the peptide chain.[3][4] By locking a portion of the backbone, ΔLeu helps to pre-organize the peptide into a conformation that may be more favorable for receptor binding, leading to enhanced affinity and specificity.[3]

Directing Secondary Structure Formation

The specific placement of a ΔLeu residue can predictably influence the formation of secondary structures like β-turns and helices.[2][5]

-

β-Turn Induction: Due to its constrained dihedral angles, a ΔLeu residue is a potent inducer of β-turns, which are critical for protein folding and molecular recognition.[2] Placing ΔLeu at the i+1 or i+2 position of a four-residue sequence can stabilize a Type II β-turn.

-

Helical Stabilization: While a single ΔLeu can disrupt a perfect α-helix, its rigidifying effect can be harnessed to stabilize helical structures, particularly the shorter 3₁₀-helix.[2][5][6] Studies have shown that incorporating ΔLeu at the N-terminus of a peptide can help initiate and stabilize a 3₁₀-helical conformation.[5][6]

The precise impact depends heavily on the position of the ΔLeu residue within the peptide sequence.[5] For instance, placing a dehydroamino acid near the N-terminus of a model peptide can maintain a helical shape, whereas placing it in the middle can favor a β-sheet-like conformation.[2][5]

Part 2: Synthesis and Characterization of ΔLeu-Containing Peptides

The successful application of ΔLeu in peptide design hinges on robust synthetic methods and rigorous analytical characterization. Solid-Phase Peptide Synthesis (SPPS) is the predominant method for creating these modified peptides.

Synthetic Strategy: On-Resin Dehydration

Directly coupling a pre-formed Fmoc-ΔLeu-OH amino acid during SPPS can be challenging due to potential side reactions and isomerization. A more reliable and widely adopted strategy involves the synthesis of a β-hydroxy-leucine precursor, followed by an on-resin dehydration reaction to form the double bond in situ.

This protocol outlines the key steps for forming a ΔLeu residue from a β-hydroxy-leucine precursor during standard Fmoc-based SPPS.[7][8]

Rationale: The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is a mild and selective dehydrating agent that is highly effective for this transformation under anhydrous conditions, minimizing side reactions.

Materials:

-

Fmoc-L-β-hydroxy-leucine (or a suitable precursor like Fmoc-L-threonine as an analogue)

-

Peptide synthesis resin (e.g., Rink Amide)[9]

-

Standard SPPS reagents: Fmoc-protected amino acids, coupling agents (e.g., HATU, HBTU), activators (e.g., HOBt), and bases (e.g., DIEA).[8][10][11]

-

Burgess Reagent

-

Anhydrous solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)

-

Piperidine solution (20-25% in DMF) for Fmoc deprotection[9][10]

-

Cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5)[10]

Methodology:

-

Peptide Elongation: Synthesize the peptide sequence up to the position preceding the desired ΔLeu residue using standard automated or manual Fmoc-SPPS protocols.[9]

-

Precursor Coupling: Couple the Fmoc-L-β-hydroxy-leucine residue to the N-terminus of the resin-bound peptide using standard coupling conditions (e.g., 4 eq. amino acid, 3.95 eq. HATU, 6 eq. DIEA in DMF). Ensure the coupling is complete using a Kaiser test.[9]

-

Resin Preparation for Dehydration:

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and finally anhydrous THF (3x) to remove all water and protic solvents.

-

Swell the resin in anhydrous THF for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

-

-

Dehydration Reaction:

-

Dissolve the Burgess reagent (3-5 equivalents relative to resin loading) in anhydrous THF.

-

Add the Burgess reagent solution to the swollen resin.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

-

Post-Dehydration Wash:

-

Filter the resin and wash extensively with THF (3x), DCM (3x), and DMF (3x) to remove all traces of the reagent and byproducts.

-

-

Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles to complete the peptide sequence.

-

Cleavage and Deprotection: Once the full sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.[10]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical and Characterization Workflow

Confirming the successful incorporation and determining the structural impact of ΔLeu requires a multi-step analytical workflow.

Caption: Workflow for ΔLeu-Peptide Synthesis and Analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed 3D structure of ΔLeu-peptides in solution.[12]

-

Chemical Shifts: The vinyl proton (Hβ) of the ΔLeu residue gives a characteristic signal in the ¹H NMR spectrum, typically between 5.5 and 7.0 ppm, providing direct evidence of its incorporation.

-

TOCSY & COSY: These experiments are used to assign all proton resonances within each amino acid spin system.[13][14]

-

NOESY: The Nuclear Overhauser Effect Spectroscopy experiment is crucial for determining the peptide's conformation.[13] It detects protons that are close in space (< 5 Å), providing distance restraints used for 3D structure calculation. Strong sequential dαN(i, i+1) NOEs are indicative of an extended or β-sheet conformation, while the presence of dNN(i, i+1) NOEs suggests helical structures.[13] The constrained nature of ΔLeu often results in clear, unambiguous NOE patterns.

Circular Dichroism (CD) Spectroscopy provides valuable information about the peptide's overall secondary structure content.

-

α-Helices: Show characteristic negative bands around 222 nm and 208 nm, and a positive band around 190 nm.

-

β-Sheets: Exhibit a negative band around 218 nm and a positive band around 195 nm.

-

Random Coil: Characterized by a strong negative band near 200 nm.[15] By comparing the CD spectrum of a ΔLeu-peptide to its native counterpart, one can quickly assess the structural changes induced by the dehydroamino acid.[15]

Part 3: Applications in Drug Development

The unique properties of dehydro-leucine make it an attractive component for designing peptide-based therapeutics with enhanced pharmacological profiles.

Enhanced Proteolytic Stability

A major hurdle in peptide drug development is their rapid degradation by proteases in the body.[2] The non-natural structure of ΔLeu provides a steric and electronic shield against enzymatic cleavage. The Cα=Cβ double bond alters the geometry of the peptide backbone, making it a poor substrate for many proteases that recognize and cleave at specific L-amino acid residues.[2][6]

Studies have demonstrated that incorporating bulky dehydroamino acids like ΔVal (a close analogue of ΔLeu) can significantly increase resistance to degradation by non-specific proteases like Pronase.[5][6]

| Peptide Type | ΔAA Position | Relative Stability (vs. Native) | Key Finding | Reference |

| Model Peptide 1 | N-Terminal | ~100% | No significant change in stability at this position. | [5][6] |

| Model Peptide 2 | Internal (Position 3) | >200% | Internal placement significantly enhances resistance to proteolysis. | [5][6] |

| Enkephalin Analog | Internal | Significantly Increased | Seminal work showed ΔAAs improve stability of peptide hormones. | [2] |

Case Study: Constraining Bioactive Peptides

Consider a hypothetical bioactive peptide that binds to a therapeutic target. In its natural, flexible state, it may adopt numerous conformations, only one of which is the "active" conformation. This conformational flexibility leads to a high entropic penalty upon binding, lowering its affinity.[3]

By strategically replacing a key leucine residue with ΔLeu, the peptide can be locked into a more rigid, bioactive conformation.

Caption: ΔLeu reduces conformational entropy, enhancing binding affinity.

This pre-organization can lead to a multi-fold increase in binding affinity and, consequently, biological potency. Furthermore, the enhanced proteolytic stability ensures a longer plasma half-life, improving the pharmacokinetic profile of the drug candidate.

Conclusion

Dehydro-leucine is a powerful and versatile tool in the arsenal of the peptide chemist and drug developer. Its ability to impose well-defined conformational constraints on the peptide backbone allows for the rational design of peptidomimetics with predictable secondary structures. This structural control, combined with a significant increase in resistance to enzymatic degradation, directly addresses two of the most pressing challenges in peptide therapeutic development. Through robust synthetic protocols and detailed spectroscopic analysis, ΔLeu can be effectively integrated into peptide sequences to produce candidates with superior affinity, specificity, and in vivo stability, paving the way for the next generation of peptide-based medicines.

References

-

Title: Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. Source: Semantic Scholar URL: [Link]

-

Title: Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides Source: PMC - NIH URL: [Link]

-

Title: Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments Source: NIH URL: [Link]

-

Title: Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides Source: ChemRxiv URL: [Link]

-

Title: Guide to Solid Phase Peptide Synthesis Source: AAPPTEC URL: [Link]

-

Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: cdn.technologynetworks.com URL: [Link]

-

Title: Conformational properties of peptides containing dehydro amino acids Source: ResearchGate URL: [Link]

-

Title: peptide nmr Source: user.chem.fu-berlin.de URL: [Link]

-

Title: Characterization of peptide O∙∙∙HN hydrogen bonds via 1H-detected 15N/17O solid-state NMR spectroscopy Source: NIH URL: [Link]

-

Title: Overview of Solid Phase Peptide Synthesis (SPPS) Source: AAPPTEC URL: [Link]

-

Title: Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology Source: MDPI URL: [Link]

-

Title: Universal peptide synthesis via solid-phase methods fused with chemputation Source: PMC - NIH URL: [Link]

-

Title: A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy Source: Cambridge Open Engage URL: [Link]

-

Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties Source: PMC - PubMed Central URL: [Link]

-

Title: NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview Source: PubMed URL: [Link]

-

Title: Characterization of peptide O⋯HN hydrogen bonds via1H-detected 15N/17O solid-state NMR spectroscopy Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: SPPS Reagents Explained: A Complete Guide | CEM Corporation Source: YouTube URL: [Link]

-

Title: Role of disulfide bonds in peptide and protein conformation Source: Monash University URL: [Link]

-

Title: A Novel protecting/activating Strategy for Beta-Hydroxy Acids and Its Use in Convergent Peptide Synthesis Source: PubMed URL: [Link]

-

Title: Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Source: NIH URL: [Link]

-

Title: Structure and Conformation of Peptides Involving Prolyl Residue. IV. L-Prolyl-L-leucine Monohydrate Source: PubMed URL: [Link]

-

Title: The roles of side chain and backbone in protein structure probed with glycine- and sarcosine-rich synthetic leucine zipper peptides Source: PubMed URL: [Link]

-

Title: Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy Source: MDPI URL: [Link]

-

Title: Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties Source: PubMed URL: [Link]

-

Title: The role of leucine residues in the structure and function of a leucine zipper peptide inhibitor of paramyxovirus (NDV) fusion Source: PubMed URL: [Link]

-

Title: Comparison of Peptide Ion Conformers Arising from Non-Helical and Helical Peptides Using Ion Mobility Spectrometry and Gas-Phase Hydrogen/Deuterium Exchange Source: PMC - NIH URL: [Link]

-

Title: Conformational Dynamics of Glucagon-like Peptide-2 with Different Electric Field Source: NIH URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. bachem.com [bachem.com]

- 8. peptide.com [peptide.com]

- 9. mdpi.com [mdpi.com]

- 10. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. chemrxiv.org [chemrxiv.org]

- 15. mdpi.com [mdpi.com]

Introduction: The Role of Conformational Constraints in Peptide Science

An In-Depth Technical Guide to the Spectroscopic Characterization of Fmoc-4,5-dehydro-D-Leucine

In the fields of medicinal chemistry and drug development, the precise control of peptide conformation is a critical determinant of biological activity and stability. Unnatural amino acids are powerful tools employed to achieve this control. This compound ((2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-methyl-4-pentenoic acid) is one such building block, valued for introducing conformational rigidity into a peptide backbone. The defining feature of this molecule is the α,β-unsaturation within its side chain.[1] This carbon-carbon double bond (between C4 and C5) significantly flattens the side chain's topography, restricting its rotational freedom compared to its saturated analogue, Leucine.[1] This constraint can pre-organize a peptide into a desired bioactive conformation, potentially enhancing receptor binding affinity or improving resistance to enzymatic degradation.

From a chemical reactivity standpoint, the α,β-unsaturated carbonyl system presents a Michael acceptor, enabling covalent modification or cross-linking within a peptide sequence, a feature exploited in the study of protein interactions and the design of irreversible inhibitors.[2]

Accurate and comprehensive characterization of this building block is paramount before its inclusion in solid-phase peptide synthesis (SPPS). This guide provides a detailed overview of the expected spectroscopic data (Mass Spectrometry and Nuclear Magnetic Resonance) for this compound and outlines the standardized protocols for their acquisition and interpretation.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and, by extension, the elemental composition of synthetic molecules. For a compound like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the intact molecule for detection.

Expected Mass Data

The molecular formula for this compound is C₂₁H₂₁NO₄.[3][4] The theoretical monoisotopic mass is 351.1471 g/mol . In a typical ESI-MS analysis, several ionic species are expected depending on the mode of operation (positive or negative) and the mobile phase composition.

| Ion Species | Formula | Adduct | Theoretical m/z | Description |

| [M+H]⁺ | [C₂₁H₂₂NO₄]⁺ | Proton | 352.1543 | The primary ion observed in positive ion mode with an acidic mobile phase. |

| [M+Na]⁺ | [C₂₁H₂₁NO₄Na]⁺ | Sodium | 374.1363 | A common adduct in positive ion mode, arising from trace sodium in glassware or solvents. |

| [M-H]⁻ | [C₂₁H₂₀NO₄]⁻ | 350.1398 | The primary ion observed in negative ion mode, resulting from deprotonation of the carboxylic acid. |

Table 1: Predicted m/z values for this compound in ESI-MS.

The fragmentation of Fmoc-protected amino acids in tandem MS (MS/MS) often involves the characteristic loss of the Fmoc group.[5]

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent, such as acetonitrile (ACN) or methanol (MeOH). Dilute this stock solution to a final concentration of approximately 10-50 µg/mL using a 50:50 mixture of ACN and water, often containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to facilitate ionization.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an ESI source.[2]

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

MS Parameters (Positive Ion Mode Example):

-

Ionization Mode: ESI+

-

Capillary Voltage: 3.5 – 4.5 kV

-

Source Temperature: 120 - 150 °C

-

Desolvation Gas Flow: 600 – 800 L/hr (Nitrogen)

-

Mass Range: 100 – 1000 m/z

-

-

Data Analysis: Acquire the full scan spectrum. The primary goal is to identify the peak corresponding to the theoretical m/z of the expected ion (e.g., 352.1543 for [M+H]⁺). The high-resolution data should confirm the elemental composition within a 5 ppm mass accuracy tolerance.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy